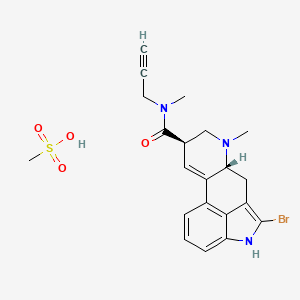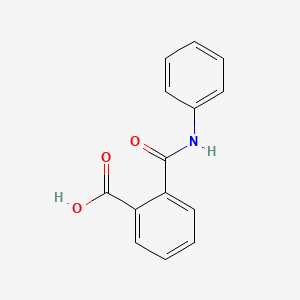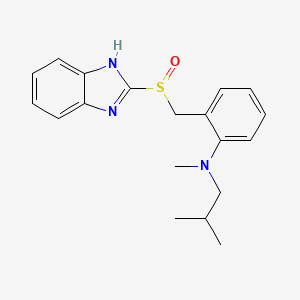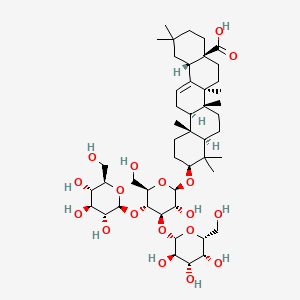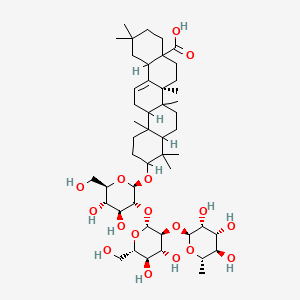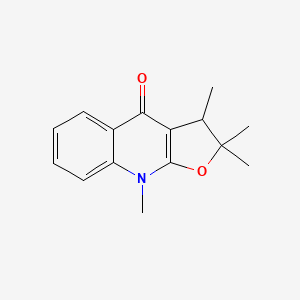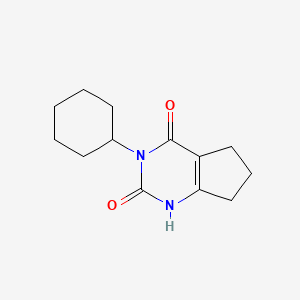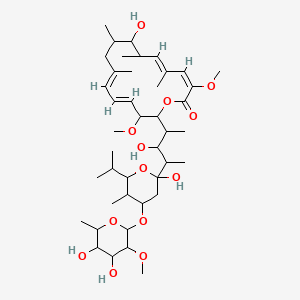
Leucanicidin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of leucanicidin involves glycosylation, which is prevalent in nature, with high diversity in both the sugar moieties and the targeted aglycones . The post-polyketide synthase (PKS) tailoring pathway from bafilomycin A1 to leucanicidin in the marine microorganism Streptomyces lohii has been elucidated .Chemical Reactions Analysis
Leucanicidin and endophenasides result from methyl-rhamnosylation by the same tailoring enzymes in Kitasatospora sp. MBT66 . The bafilomycin post-PKS tailoring pathway features an interesting cross-talk between primary and secondary metabolisms for natural product biosynthesis .Physical And Chemical Properties Analysis
Leucanicidin has a molecular weight of 783.0 g/mol . Its molecular formula is C42H70O13 . The ChemSpider ID of leucanicidin is 68004075 .Wissenschaftliche Forschungsanwendungen
Chemical Structure and Derivation
Leucanicidin, also known as leucaenine or leucaenol, is a compound isolated from Leucaena glauca, a plant known for its diverse applications in the field of agriculture and pharmacology. The empirical formula determined for leucanicidin is C8H10O4N2, identifying it as an α-amino acid featuring a pyridine ring substituted by a hydroxyl group. The compound's derivation involves the action of dimethyl sulphate and alkali, leading to a series of chemical transformations that result in a N-methylhydroxypyridone composition, distinct from known pyridones. Leucanicidin is classified among naturally occurring amino acids due to its structure as a β-[hydroxypyridyl-oxy]-α-aminopropionic acid. This classification is supported by its isolation from Leucaena glauca seeds and the similarity to mimosine, a compound found in Mimosa pudica L. and Leucaena glauca B., suggesting a probable identity between mimosine and leucanicidin (Bickel, 2010).
Biological Activity and Applications
The biological activities of leucanicidin extend to its insecticidal properties, as demonstrated by its significant activity against the common armyworm, Leucania separata. This activity was identified through screening efforts aimed at discovering insect growth regulators, positioning leucanicidin as a novel insecticidal macrolide with potential applications in pest management strategies (Isogai et al., 1984).
Nutritional and Phytochemical Significance
In the context of nutritional and pharmaceutical research, the genus Leucas, to which leucanicidin is related, has been extensively studied for its fatty acid composition and potential health benefits. For instance, Leucas species, including Leucas cephalotes, have been analyzed for their seed fatty acid profiles, revealing significant variations and the presence of unique compounds such as laballenic and phlomic acids. These findings not only highlight the nutritional and pharmaceutical significance of Leucas species but also contribute to chemotaxonomic studies, offering insights into the plant's evolutionary relationships and potential applications in developing pharmaceutical compounds (Choudhary, Sunojkumar, & Mishra, 2017).
Environmental Impact and Agroforestry Applications
Leucanicidin and its source plants play a crucial role in agroforestry systems and environmental management. The use of Leucaena species, for example, in soil-water management and as mulch in agricultural practices, demonstrates the ecological benefits of these plants. Studies on Leucaena leucocephala have shown its effectiveness in conserving soil moisture, enhancing water use efficiency, and increasing crop yields, underscoring the environmental and agricultural value of leucanicidin-containing plants (Sharma et al., 1998).
Safety And Hazards
While specific safety and hazards information for leucanicidin is not available, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
16-[4-[4-(4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl)oxy-2-hydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H70O13/c1-21(2)37-26(7)32(53-41-39(51-13)36(46)35(45)29(10)52-41)20-42(48,55-37)28(9)34(44)27(8)38-30(49-11)16-14-15-22(3)17-24(5)33(43)25(6)18-23(4)19-31(50-12)40(47)54-38/h14-16,18-19,21,24-30,32-39,41,43-46,48H,17,20H2,1-13H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLYTTUTONVURR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC3C(C(C(C(O3)C)O)O)OC)O)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H70O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
783.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 185066 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



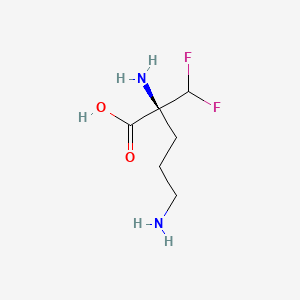

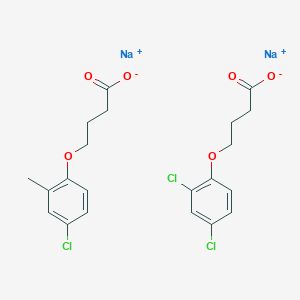
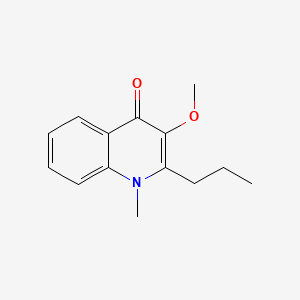
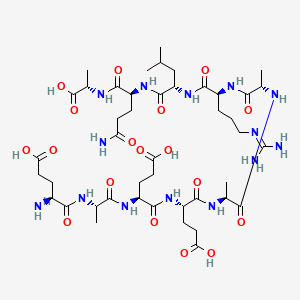
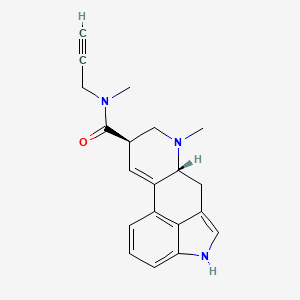
![N-methyl-N-[(7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl)methyl]prop-2-yn-1-amine](/img/structure/B1674711.png)
